molecular formula C16H15N3O2 B12009310 2-(2-Benzylidenehydrazino)-N-(4-methylphenyl)-2-oxoacetamide CAS No. 50785-59-6

2-(2-Benzylidenehydrazino)-N-(4-methylphenyl)-2-oxoacetamide

Katalognummer: B12009310
CAS-Nummer: 50785-59-6
Molekulargewicht: 281.31 g/mol
InChI-Schlüssel: YGUBIELLRXOKIH-GZTJUZNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Benzylidenehydrazino)-N-(4-methylphenyl)-2-oxoacetamide is an organic compound with a complex structure It is characterized by the presence of a benzylidenehydrazino group and a 4-methylphenyl group attached to an oxoacetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzylidenehydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of benzylidenehydrazine with 4-methylphenyl-2-oxoacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Benzylidenehydrazino)-N-(4-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into hydrazino derivatives.

    Substitution: The benzylidenehydrazino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazino derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Benzylidenehydrazino)-N-(4-methylphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Benzylidenehydrazino)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The benzylidenehydrazino group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Benzylidene-4-methyl-3-oxo-pentanoic acid phenylamide
  • 2-(4-Methylbenzylidene)malononitrile

Uniqueness

2-(2-Benzylidenehydrazino)-N-(4-methylphenyl)-2-oxoacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzylidenehydrazino and 4-methylphenyl groups makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

50785-59-6

Molekularformel

C16H15N3O2

Molekulargewicht

281.31 g/mol

IUPAC-Name

N'-[(E)-benzylideneamino]-N-(4-methylphenyl)oxamide

InChI

InChI=1S/C16H15N3O2/c1-12-7-9-14(10-8-12)18-15(20)16(21)19-17-11-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20)(H,19,21)/b17-11+

InChI-Schlüssel

YGUBIELLRXOKIH-GZTJUZNOSA-N

Isomerische SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.